![molecular formula C20H24O3 B14277703 {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone CAS No. 135369-75-4](/img/structure/B14277703.png)
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is an organic compound with the molecular formula C18H22O3 It is a peroxy compound, which means it contains a peroxide group (–O–O–) in its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone typically involves the reaction of {4-[2-(tert-butyl)propan-2-yl]phenyl}(phenyl)methanone with a peroxide source. One common method is the use of tert-butyl hydroperoxide (TBHP) in the presence of a catalyst such as sulfuric acid or a transition metal complex. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the formation of the desired peroxy compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production methods.
化学反应分析
Types of Reactions
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The peroxide group in the compound can participate in oxidation reactions, converting other organic substrates into their corresponding oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). Reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols
科学研究应用
Chemistry
In chemistry, {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into various substrates makes it valuable for the preparation of complex molecules.
Biology
In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of oxidative damage and the cellular response to oxidative stress.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its oxidative properties are being investigated for use in targeted drug delivery systems and as a component of prodrugs that release active compounds upon oxidation.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to initiate polymerization reactions makes it valuable in the manufacture of plastics and resins.
作用机制
The mechanism of action of {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can interact with various molecular targets, leading to oxidative modifications of proteins, lipids, and nucleic acids. The pathways involved in these processes include the activation of signaling cascades that regulate cellular responses to oxidative stress.
相似化合物的比较
Similar Compounds
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanol
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)ethanone
- {4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)propane
Uniqueness
{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone is unique due to its specific structure, which includes both a peroxide group and phenyl rings. This combination imparts distinct chemical properties, such as its ability to undergo oxidation and substitution reactions. Additionally, its stability and reactivity make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
135369-75-4 |
|---|---|
分子式 |
C20H24O3 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
[4-(2-tert-butylperoxypropan-2-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C20H24O3/c1-19(2,3)22-23-20(4,5)17-13-11-16(12-14-17)18(21)15-9-7-6-8-10-15/h6-14H,1-5H3 |
InChI 键 |
IETYNJBCXVFYIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OOC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


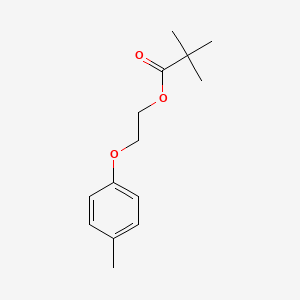

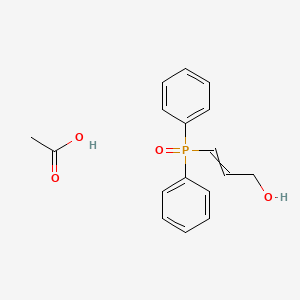
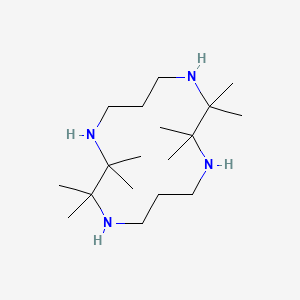
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
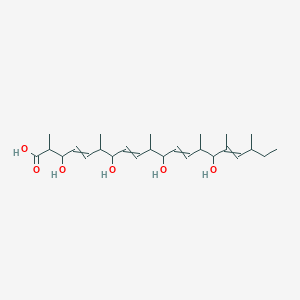

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)
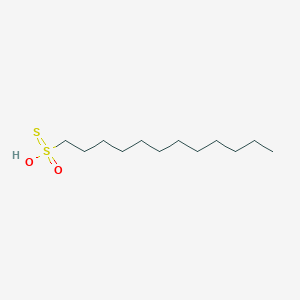

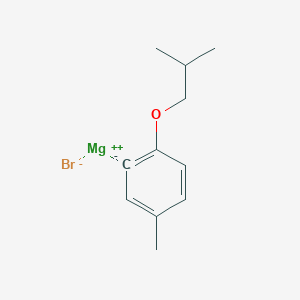
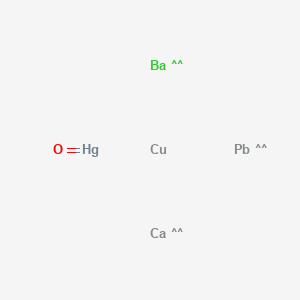
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)

